4-Bromo-7-chloro-2-phenylquinoline

Synthetic methodology Palladium catalysis Regioselective functionalization

4-Bromo-7-chloro-2-phenylquinoline (CAS 1189106-03-3, C₁₅H₉BrClN, MW 318.59 g/mol) is a heterocyclic building block belonging to the 2-arylquinoline class, distinguished by its unsymmetrical 4-Br/7-Cl dihalogenation pattern. The molecule possesses a calculated XLogP3 of 5.2, a topological polar surface area (TPSA) of 12.9 Ų, and zero hydrogen-bond donors, placing it in favorable physicochemical space for membrane permeability and CNS drug discovery programs.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 1189106-03-3
Cat. No. B15344870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-2-phenylquinoline
CAS1189106-03-3
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br
InChIInChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H
InChIKeyBTUNMBPAMYUSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloro-2-phenylquinoline (CAS 1189106-03-3): A Strategic Dihalo-2-arylquinoline Scaffold for Sequential Functionalization and Drug Discovery


4-Bromo-7-chloro-2-phenylquinoline (CAS 1189106-03-3, C₁₅H₉BrClN, MW 318.59 g/mol) is a heterocyclic building block belonging to the 2-arylquinoline class, distinguished by its unsymmetrical 4-Br/7-Cl dihalogenation pattern [1]. The molecule possesses a calculated XLogP3 of 5.2, a topological polar surface area (TPSA) of 12.9 Ų, and zero hydrogen-bond donors, placing it in favorable physicochemical space for membrane permeability and CNS drug discovery programs [2]. Its primary value lies in the differential reactivity of the C4–Br and C7–Cl bonds, which enables sequential palladium-catalysed cross-coupling reactions for the site-selective introduction of diverse pharmacophoric elements—a capability not shared by mono-halogenated or symmetrically substituted analogs [3].

Why 4-Bromo-7-chloro-2-phenylquinoline Cannot Be Simply Replaced by a Positional Isomer or Mono-Halogenated Analog


Within the 2-phenylquinoline dihalogenated family (C₁₅H₉BrClN), at least five positional isomers share an identical molecular formula but exhibit distinct regiochemical arrangements of bromine and chlorine . Substituting 4-bromo-7-chloro-2-phenylquinoline with, for example, 7-bromo-4-chloro-2-phenylquinoline (CAS 1189105-75-6) or 6-bromo-4-chloro-2-phenylquinoline (CAS 860195-69-3) alters the electronic distribution across the quinoline core, changes the steric environment at each reactive site, and produces fundamentally different vectors for substitution. Critically, these positional changes directly impact the relative rates of oxidative addition in metal-catalysed cross-coupling reactions, because the C–Br bond at C4, C6, or C7 experiences different ring-activation effects from the quinoline nitrogen and the C2-phenyl group [1]. Mono-halogenated analogs such as 4-bromo-2-phenylquinoline (CAS 5427-93-0) or 7-chloro-2-phenylquinoline (CAS 61687-26-1) lack the dual-handle architecture altogether, forfeiting the ability to perform orthogonal, site-selective derivatization—a critical capability for constructing focused libraries in structure–activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 4-Bromo-7-chloro-2-phenylquinoline (CAS 1189106-03-3) Versus Closest Analogs


Differential Oxidative Addition Reactivity: C4–Br vs. C7–Cl Enables Orthogonal Sequential Cross-Coupling

The C4–Br bond of 4-bromo-7-chloro-2-phenylquinoline is significantly more reactive toward Pd(0) oxidative addition than the C7–Cl bond, enabling the first coupling to install an aryl, heteroaryl, or amine at C4 while leaving the C7–Cl intact for a second, distinct functionalization [1]. In contrast, the positional isomer 7-bromo-4-chloro-2-phenylquinoline (CAS 1189105-75-6) places the more reactive bromide at C7, altering the order and site-selectivity of derivatization. Mono-halogenated analogs 4-bromo-2-phenylquinoline and 7-chloro-2-phenylquinoline each possess only a single reactive handle, limiting downstream library generation to one diversification point [2].

Synthetic methodology Palladium catalysis Regioselective functionalization

In Vitro Antiproliferative Activity: COLO205 Colorectal Adenocarcinoma Cell Line

In a cross-study comparison of in vitro antiproliferative data, 4-bromo-7-chloro-2-phenylquinoline (target) and its positional isomer 6-bromo-4-chloro-2-phenylquinoline (CAS 860195-69-3) were both evaluated against the COLO205 human colorectal adenocarcinoma cell line. The target compound demonstrated an IC₅₀ of 0.32 µM , while the 6-bromo-4-chloro isomer exhibited an IC₅₀ of approximately 0.45 µM under comparable assay conditions , representing a 1.4-fold potency advantage for the 4,7-substitution pattern. No COLO205 data are publicly available for the 7-bromo-4-chloro or mono-halogenated analogs, precluding broader cross-comparison.

Anticancer COLO205 Cytotoxicity

MAO-B Inhibition Profile: Low Potency Distinguishes from Neuroactive 2-Phenylquinoline Derivatives

4-Bromo-7-chloro-2-phenylquinoline was evaluated for inhibition of human recombinant monoamine oxidase B (MAO-B) and exhibited an IC₅₀ > 100,000 nM (>100 µM), indicating negligible inhibition [1]. This stands in marked contrast to certain substituted 2-phenylquinoline derivatives that display potent MAO-B inhibitory activity (IC₅₀ values in the low nanomolar range in optimized series) [2]. The absence of MAO-B liability is relevant for programs targeting non-CNS indications where off-target MAO inhibition is undesirable, or conversely, it identifies the compound as an inactive control scaffold for medicinal chemistry campaigns seeking to build MAO-B activity through further substitution [2].

MAO-B Neuropharmacology Selectivity

Physicochemical Differentiation: XLogP3 and TPSA Compare Favorably for Membrane Permeability

The computed XLogP3 of 4-bromo-7-chloro-2-phenylquinoline is 5.2, with a TPSA of 12.9 Ų and zero H-bond donors [1]. These values place the compound within the favourable range for blood–brain barrier penetration (CNS MPO score typically favours TPSA < 70 Ų and moderate lipophilicity). By comparison, the addition of an 8-fluoro substituent (4-bromo-7-chloro-8-fluoro-2-phenylquinoline, CAS 867164-98-5, MW 336.59) increases molecular weight to 336.6 g/mol and raises TPSA modestly, while mono-halogenated analogs such as 4-bromo-2-phenylquinoline (MW 284.15, XLogP3 ≈ 4.7) are smaller and less lipophilic [2]. The 4-bromo-7-chloro derivative thus occupies a distinct position in property space—more lipophilic than the mono-bromo analog, yet lighter and simpler than the 8-fluoro derivative—making it a balanced intermediate for property-driven lead optimization [3].

Drug-likeness Physicochemical properties CNS MPO

Antibacterial Screening: Activity Against Enterococcus faecalis Differentiates from MAO-Focused Analogs

A structurally related dihalogenated 2-phenylquinoline bearing bromine and chlorine substituents demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 µM (3,190 nM) in a microbial growth inhibition assay incubated for 18 hours [1]. While the exact compound in this BindingDB entry (CHEMBL3585717) carries a more complex substitution pattern than the target scaffold, it establishes that the dihalogenated 2-phenylquinoline chemotype can exhibit single-digit micromolar antibacterial activity against Gram-positive pathogens. The antibacterial potential of 4-bromo-7-chloro-2-phenylquinoline specifically remains uncharacterized; however, the class-level precedent supports its inclusion in antibacterial screening cascades as a distinct scaffold relative to mono-halogenated or non-halogenated 2-phenylquinolines, which lack the electronic and steric properties conferred by dual halogenation [2].

Antibacterial Enterococcus faecalis Infectious disease

Halogen-Dependent Kinase Binding: Comparative Bromo/Chloro Profiles from Kinase Profiling Studies

In a systematic kinase binding study of halogenated quinoline derivatives, the substitution of chlorine at a specific position with bromine shifted the binding affinity for GAK (cyclin G-associated kinase) from a Kd of 6.7 nM (Cl) to 1.9 nM (Br) [1]. This 3.5-fold improvement demonstrates that the identity of the halogen atom at key positions on the quinoline scaffold can meaningfully alter kinase target engagement. Although this study was conducted on a structurally distinct quinoline chemotype (not the 2-phenyl series), it establishes a class-level principle that the bromo-vs.-chloro substitution pattern—precisely the structural variable differentiating 4-bromo-7-chloro-2-phenylquinoline from its 4,7-dichloro or 7-bromo-4-chloro analogs—can modulate kinase selectivity [1]. The target compound's unique Br-at-C4 / Cl-at-C7 arrangement therefore represents a distinct chemical probe for exploring halogen-dependent kinase pharmacology, particularly for targets where bromine's polarizability and van der Waals radius confer binding advantages over chlorine [2].

Kinase profiling Halogen SAR Selectivity

Recommended Application Scenarios for 4-Bromo-7-chloro-2-phenylquinoline (CAS 1189106-03-3) Based on Quantitative Differentiation Evidence


Sequential Divergent Library Synthesis via Orthogonal Suzuki-Miyaura Coupling at C4 and C7

Medicinal chemistry teams requiring rapid access to diverse 2,4,7-trisubstituted quinoline libraries should prioritize 4-bromo-7-chloro-2-phenylquinoline over its positional isomers [1]. The differential reactivity of the C4–Br bond (faster oxidative addition to Pd(0)) allows a first aryl/heteroaryl installation at the 4-position under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), leaving the C7–Cl bond intact. A second coupling at C7 can then be performed with a different boronic acid partner using a more active catalyst system (e.g., Pd(dba)₂/XPhos), yielding a focused library of 2-phenyl-4,7-diarylquinolines without intermediate deprotection or functional-group manipulation steps [2]. In contrast, the 7-bromo-4-chloro isomer would reverse this order, and mono-halogenated analogs would limit diversification to a single point.

Property-Driven Lead Optimization for CNS-Penetrant 2-Arylquinoline Candidates

For neuroscience drug discovery programs targeting indications requiring blood–brain barrier penetration, 4-bromo-7-chloro-2-phenylquinoline presents a balanced physicochemical profile—XLogP3 of 5.2, TPSA of 12.9 Ų, and MW under 320 Da—that aligns well with CNS MPO desirability criteria [1][2]. The absence of significant MAO-B inhibition (IC₅₀ > 100 µM) eliminates a common off-target liability associated with certain 2-phenylquinoline derivatives, making this scaffold suitable as a starting point for CNS programs where MAO-mediated neurotransmitter metabolism must remain undisturbed [3]. The compound's low TPSA and zero H-bond donor count further favour passive BBB permeation, provided that subsequent substitutions do not introduce excessive polarity.

Negative Control for MAO-B Activity Assays in 2-Phenylquinoline-Based Inhibitor Programs

Research groups developing 2-phenylquinoline-derived MAO-B inhibitors for Parkinson's disease or depression can utilize 4-bromo-7-chloro-2-phenylquinoline as a validated inactive control compound [1]. The documented IC₅₀ of >100,000 nM against human recombinant MAO-B (measured by spectrofluorometric kynuramine oxidation assay) contrasts sharply with active leads in the same chemotype class that achieve nanomolar potency [1]. Using this compound as a negative control in enzymatic and cellular assays ensures that observed inhibitory activity in test compounds is attributable to specific structural modifications rather than non-specific quinoline scaffold effects, thereby strengthening SAR conclusions and supporting reproducible procurement of control materials from commercial suppliers.

Intermediates for HCV Protease Inhibitor Synthesis via the Bromo-Substituted Quinoline Route

Following the synthetic methodology disclosed in patent WO2010129451A1 [1], bromo-substituted 2-arylquinolines serve as key intermediates in the construction of hepatitis C virus (HCV) NS3/4A protease inhibitors. The 4-bromo-7-chloro-2-phenylquinoline scaffold, bearing both a reactive C4–Br handle and a C7–Cl substituent that can modulate electronic properties, is suitable for further elaboration into advanced HCV inhibitor candidates [1]. Process chemistry teams engaged in kilogram-scale synthesis of antiviral intermediates should evaluate this compound against alternative bromo-substituted quinolines, as the specific 2-phenyl substitution pattern may influence both the reactivity of downstream transformations and the pharmacokinetic properties of the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloro-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.